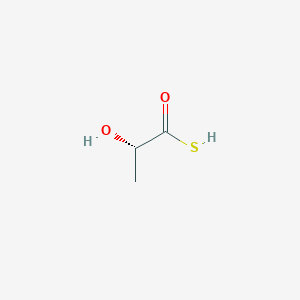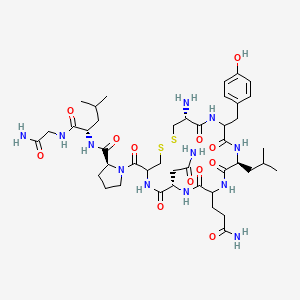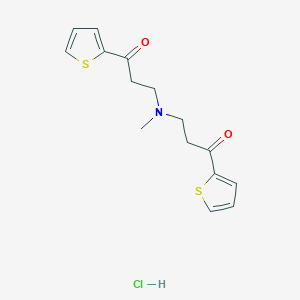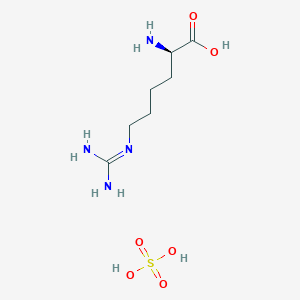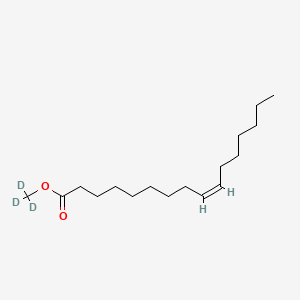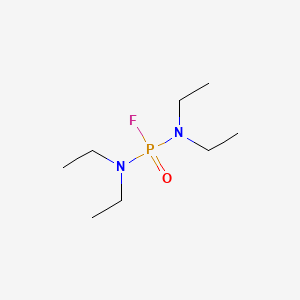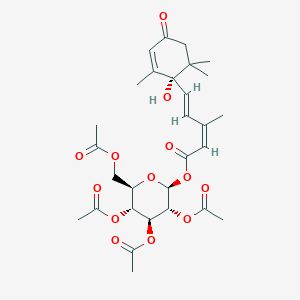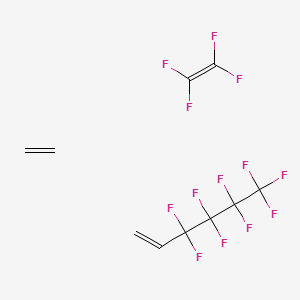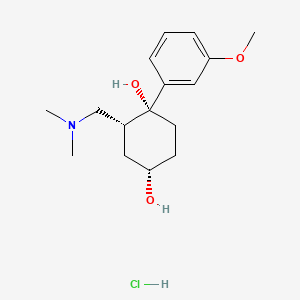
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is a synthetic opioid analgesic used primarily for pain management. It is a derivative of tramadol, a well-known painkiller, and is characterized by its unique chemical structure, which includes a cyclohexane ring substituted with a hydroxyl group and a tramadol moiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride typically involves the reaction of tramadol with a cyclohexane derivative under specific conditions. One common method includes the use of concentrated hydrochloric acid and heating the reaction mixture at 90-100°C for 14-15 hours . The reaction mass is then cooled, diluted with water, and extracted with dichloromethane.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
科学的研究の応用
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用機序
The analgesic effect of Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is believed to be due to its dual mechanism of action:
Binding to μ-opioid receptors: This interaction helps in reducing the perception of pain.
Inhibition of norepinephrine and serotonin reuptake: This enhances the levels of these neurotransmitters in the synaptic cleft, contributing to pain relief
類似化合物との比較
Similar Compounds
Tramadol: The parent compound, known for its analgesic properties.
O-Desmethyl Tramadol: A metabolite of tramadol with higher affinity for μ-opioid receptors.
Tramadol-Celecoxib Co-crystal: A novel co-crystal combining tramadol and celecoxib for enhanced pain relief
Uniqueness
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is unique due to its specific chemical structure, which provides distinct pharmacological properties compared to other tramadol derivatives. Its ability to undergo various chemical reactions and its dual mechanism of action make it a valuable compound in both research and clinical settings .
特性
分子式 |
C16H26ClNO3 |
|---|---|
分子量 |
315.83 g/mol |
IUPAC名 |
(1R,2R,4S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,4-diol;hydrochloride |
InChI |
InChI=1S/C16H25NO3.ClH/c1-17(2)11-13-9-14(18)7-8-16(13,19)12-5-4-6-15(10-12)20-3;/h4-6,10,13-14,18-19H,7-9,11H2,1-3H3;1H/t13-,14+,16+;/m1./s1 |
InChIキー |
AYUBUCOVRQQXPD-FNIUFUSKSA-N |
異性体SMILES |
CN(C)C[C@H]1C[C@H](CC[C@@]1(C2=CC(=CC=C2)OC)O)O.Cl |
正規SMILES |
CN(C)CC1CC(CCC1(C2=CC(=CC=C2)OC)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Cyclobutyl-17-ethyl-17-hydroxy-6,8-dioxa-12,22-diazahexacyclo[11.10.0.03,11.05,9.014,22.016,20]tricosa-1,3,5(9),10,12,14,16(20)-heptaene-18,21-dione](/img/structure/B13420903.png)
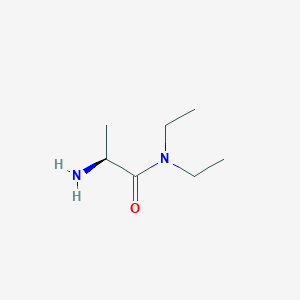
![Benzyl 2-prop-1-en-2-yl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420906.png)

